methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13313468
InChI: InChI=1S/C8H10N2O4/c1-13-7(11)5-10-4-6(3-9-10)8(12)14-2/h3-4H,5H2,1-2H3
SMILES: COC(=O)CN1C=C(C=N1)C(=O)OC
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol

methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate

CAS No.:

Cat. No.: VC13313468

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate -

Specification

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
IUPAC Name methyl 1-(2-methoxy-2-oxoethyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C8H10N2O4/c1-13-7(11)5-10-4-6(3-9-10)8(12)14-2/h3-4H,5H2,1-2H3
Standard InChI Key FZZDKIYBDKKWEE-UHFFFAOYSA-N
SMILES COC(=O)CN1C=C(C=N1)C(=O)OC
Canonical SMILES COC(=O)CN1C=C(C=N1)C(=O)OC

Introduction

Synthesis and Manufacturing

The synthesis of methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions utilizing pyrazole derivatives and methylating agents. Three primary methods have been reported:

Montmorillonite K10-Catalyzed Domino Reaction

A solvent-free approach employs Montmorillonite K10 as a catalyst under an oxygen atmosphere. Phenylhydrazine reacts with propiolates at 65°C, yielding the target compound in 74% efficiency after column chromatography . This method emphasizes green chemistry principles by avoiding toxic solvents.

Rhodium-Catalyzed Diazocarbonyl Insertion

Enoldiazoacetates undergo Rh(II)-catalyzed dinitrogen extrusion, followed by nucleophilic addition and cyclization. This cascade process achieves yields exceeding 70%, even with sterically bulky substrates .

Transesterification of Ethyl Esters

Ethyl 3,4-diaryl-1H-pyrazole-5-carboxylates are converted to methyl esters via transesterification with methanol and potassium carbonate, achieving yields of 92–96% .

Chemical Reactivity and Applications

Reactivity

The compound’s carboxylate and methoxy-oxoethyl groups enable diverse transformations:

  • Nucleophilic Substitution: The ester group undergoes hydrolysis to carboxylic acids under basic conditions.

  • Cycloaddition: The pyrazole ring participates in [3+2] cycloadditions with alkynes, forming fused heterocycles .

  • Cross-Coupling: Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives, useful in drug discovery .

Pharmaceutical Intermediates

Methyl 1-(2-methoxy-2-oxoethyl)-1H-pyrazole-4-carboxylate is a precursor to HIV integrase inhibitors and anti-inflammatory agents. For example, derivatives with trifluoromethyl groups exhibit enhanced lipophilicity and bioactivity .

Agrochemical Applications

Pyrazole derivatives are employed in herbicides and insecticides due to their stability and target specificity. The methoxy-oxoethyl moiety improves solubility in formulation matrices .

Recent Advances and Future Directions

Recent studies focus on streamlining synthesis and expanding applications:

  • Catalytic Innovations: Scandium triflate (Sc(OTf)₃) has been used to catalyze cyclization steps, reducing reaction times .

  • Biological Screening: Derivatives are being tested as kinase inhibitors and antimicrobial agents .

  • Sustainable Methods: Microwave-assisted reactions improve yields and reduce energy consumption .

Future research should prioritize structural optimization for drug candidates and environmental impact assessments for agrochemical use.

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